Tulathromycin A Diastereomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

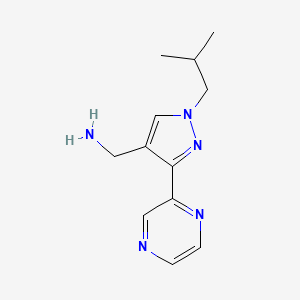

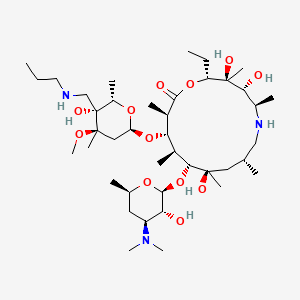

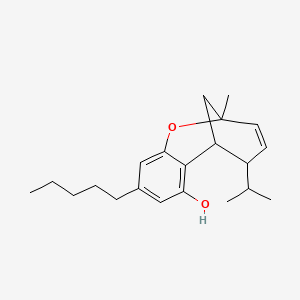

Tulathromycin A diastereomer is a macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in cattle and swine. It is a semi-synthetic compound derived from fermentation products and is known for its long duration of action . Tulathromycin A is marketed under the trade name Draxxin by Pfizer Inc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tulathromycin A involves several steps, starting from azithromycin A as the raw material. The process includes protecting the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain a double-protective azithromycin A . This is followed by Swern oxidation at the 4’'-hydroxy group . The process disclosed in WO2015014907A1 uses fewer steps due to a more direct route without prior protection of functional groups .

Industrial Production Methods

Industrial production of tulathromycin A typically involves large-scale fermentation followed by chemical modification. The fermentation process produces the initial macrolide structure, which is then chemically modified to produce tulathromycin A .

Chemical Reactions Analysis

Types of Reactions

Tulathromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Swern oxidation is commonly used for the oxidation of the 4’'-hydroxy group.

Reduction: Standard reducing agents like sodium borohydride can be used for specific reductions.

Substitution: Various nucleophiles can be used for substitution reactions at different positions on the macrolide ring.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield tulathromycin A .

Scientific Research Applications

Tulathromycin A is extensively used in veterinary medicine for treating respiratory diseases in cattle and swine . It has been studied for its pharmacokinetic and pharmacodynamic properties, showing high efficacy against common bacterial pathogens . Research has also explored its use in caprine species as an antimicrobial therapy . Additionally, tulathromycin A has been evaluated for its potential in treating other bacterial infections in various animal models .

Mechanism of Action

Tulathromycin A works by binding to the bacterial ribosomal RNA, inhibiting protein synthesis and thereby stopping bacterial growth . It is effective against a range of bacteria, including Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis . The compound’s long duration of action is partly due to its high tissue penetration and slow elimination .

Comparison with Similar Compounds

Similar Compounds

Azithromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Erythromycin: An older macrolide antibiotic with a shorter duration of action.

Clarithromycin: A macrolide with a broader spectrum of activity but different pharmacokinetic profile.

Uniqueness

Tulathromycin A is unique due to its long duration of action, high tissue penetration, and efficacy against a broad range of respiratory pathogens in veterinary medicine . Its ability to be used in both cattle and swine makes it a versatile antibiotic in the field of veterinary medicine .

Properties

Molecular Formula |

C41H79N3O12 |

|---|---|

Molecular Weight |

806.1 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41-/m1/s1 |

InChI Key |

GUARTUJKFNAVIK-GQOMQJQLSA-N |

Isomeric SMILES |

CCCNC[C@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)

![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)

![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)

![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)